molecular formula C14H21N B3328307 2-Cyclohexyl-1-phenylethan-1-amine CAS No. 4442-88-0

2-Cyclohexyl-1-phenylethan-1-amine

Cat. No.: B3328307
CAS No.: 4442-88-0
M. Wt: 203.32 g/mol
InChI Key: HFLQIMOFFSZGIH-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1-phenylethan-1-amine is an organic compound with the molecular formula C14H21N. It is a derivative of phenylethylamine, where the ethyl chain is substituted with a cyclohexyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1-phenylethan-1-amine typically involves the reaction of cyclohexylmagnesium bromide with phenylacetonitrile, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Grignard reactions followed by catalytic hydrogenation. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1-phenylethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Cyclohexylphenyl ketone or cyclohexylbenzoic acid.

    Reduction: Cyclohexylphenylethylamine derivatives.

    Substitution: N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

2-Cyclohexyl-1-phenylethan-1-amine is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1-phenylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Phenylethylamine: The parent compound, lacking the cyclohexyl substitution.

    Cyclohexylamine: A simpler amine with only the cyclohexyl group.

    N-Methylphenylethylamine: A methylated derivative of phenylethylamine.

Uniqueness

2-Cyclohexyl-1-phenylethan-1-amine is unique due to the presence of both cyclohexyl and phenyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-cyclohexyl-1-phenylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h2,5-6,9-10,12,14H,1,3-4,7-8,11,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLQIMOFFSZGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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